

# Application Note: Functional Characterization of the MLL1 Complex Inhibitor MM-589 TFA

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## Compound of Interest

Compound Name: MM-589 TFA salt

CAS No.: 2097887-21-1

Cat. No.: B609190

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## Abstract & Introduction

The Mixed Lineage Leukemia 1 (MLL1/KMT2A) protein is a histone methyltransferase (HMT) responsible for trimethylating histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The enzymatic activity of MLL1 is strictly dependent on its interaction with a core complex of proteins, specifically WDR5 (WD Repeat Domain 5).<sup>[1][2][3]</sup> WDR5 binds to the MLL1 "WIN" (WDR5 interaction) motif, stabilizing the complex and enabling catalytic activity.

MM-589 TFA is a potent, cell-permeable macrocyclic peptidomimetic that acts as a competitive antagonist of the WDR5-MLL interaction.<sup>[4][5]</sup> By occupying the WIN site on WDR5 with high affinity (

nM), MM-589 TFA prevents the formation of the functional MLL1 complex, thereby inhibiting H3K4 methylation and suppressing leukemogenic gene expression (e.g., HOXA9, MEIS1) in MLL-rearranged leukemias.

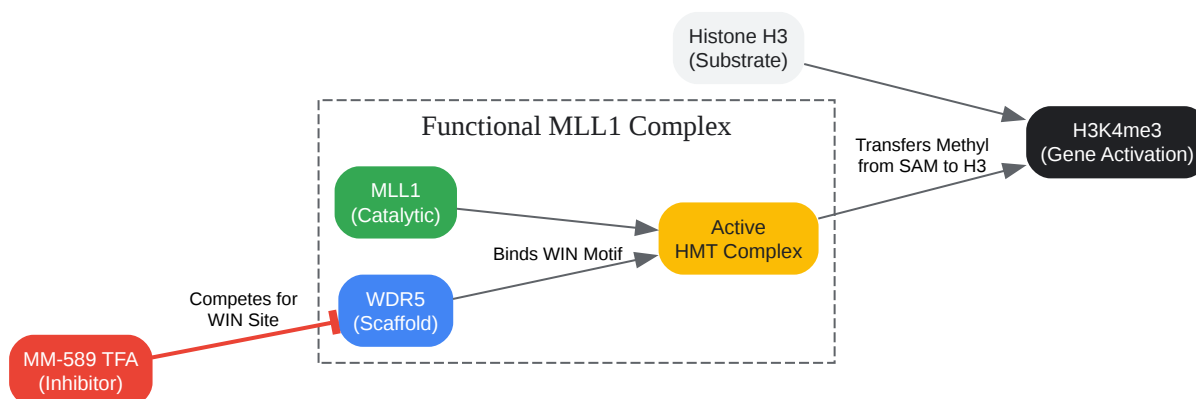
This guide details the protocols for validating MM-589 TFA activity using two complementary approaches:

- Biochemical HMT Functional Assay (AlphaLISA): Quantifying the inhibition of enzymatic methylation in vitro.

- Cellular Mechanistic Assay: Assessing the reduction of global H3K4me3 levels in leukemia cell lines.

## Mechanism of Action

MM-589 functions not by targeting the catalytic SET domain directly, but by dismantling the structural scaffold required for catalysis.



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Figure 1: Mechanism of MM-589 TFA.[6] The inhibitor binds WDR5, preventing MLL1 recruitment and subsequent H3K4 methylation.[2][7]

## Compound Handling & Formulation

MM-589 TFA is supplied as a trifluoroacetate salt. Proper handling is critical to prevent experimental artifacts caused by acidity or precipitation.

- Molecular Weight: ~686.73 g/mol (TFA salt).[4]
- Solubility: Soluble in DMSO (up to 50 mM).
- Storage: -20°C (solid) or -80°C (DMSO stock). Avoid freeze-thaw cycles.

Field-Proven Insight (The "TFA" Factor): The TFA counter-ion can be cytotoxic or alter pH in unbuffered low-volume biochemical assays.

- In Biochemical Assays: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM Tris or HEPES) to neutralize the TFA introduced by high compound concentrations.
- In Cellular Assays: When treating cells, ensure the final DMSO concentration is <0.1%. At this dilution, the TFA concentration is negligible and non-toxic.

## Protocol 1: AlphaLISA HMT Functional Assay[8]

This assay measures the ability of the MLL1 complex to methylate a Histone H3 peptide substrate.[1] MM-589 TFA inhibition results in a decrease in the AlphaLISA signal.

### A. Assay Principle[1][9][10][11]

- Enzymatic Step: Recombinant MLL1 core complex (MLL1-SET, WDR5, RbBP5, Ash2L) incubates with Biotin-H3 peptide and S-Adenosylmethionine (SAM).
- Detection Step:
  - Acceptor Beads: Conjugated to anti-H3K4me2/3 antibody.
  - Donor Beads: Streptavidin-coated (binds Biotin-H3).
- Readout: Excitation at 680 nm triggers singlet oxygen transfer from Donor to Acceptor, emitting light at 615 nm. Disruption of the complex by MM-589 reduces methylation, lowering the signal.

### B. Materials

Component	Specification
Enzyme Complex	Recombinant MLL1 core complex (WDR5, RbBP5, Ash2L, MLL1 SET domain)
Substrate	Biotinylated Histone H3 (1-21) peptide
Cofactor	S-Adenosylmethionine (SAM)
Detection	AlphaLISA Anti-H3K4me2/3 Acceptor Beads & Streptavidin Donor Beads
Assay Buffer	50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl <sub>2</sub> , 1 mM DTT, 0.01% Tween-20
Plate	384-well white OptiPlate (PerkinElmer)

## C. Step-by-Step Protocol

- Compound Preparation:
  - Prepare a 10 mM stock of MM-589 TFA in DMSO.
  - Perform a 3-fold serial dilution in DMSO (10 points).
  - Dilute further into Assay Buffer to ensure final DMSO is <1%.
- Enzyme Mix Preparation:
  - Prepare a 2X Enzyme Mix containing MLL1, WDR5, RbBP5, and Ash2L in Assay Buffer.
  - Note: Pre-incubate the protein components for 15 mins on ice to allow complex formation before adding to the plate.
- Substrate Mix Preparation:
  - Prepare 2X Substrate Mix containing Biotin-H3 peptide (final conc. 50-100 nM) and SAM (final conc. 1-5 μM).
- Reaction Setup (10 μL volume):

- Add 2.5  $\mu$ L of diluted MM-589 TFA to wells.
- Add 2.5  $\mu$ L of 2X Enzyme Mix.
- Incubate 15 minutes at Room Temp (RT) to allow MM-589 to bind WDR5.
- Add 5  $\mu$ L of 2X Substrate Mix to initiate reaction.
- Incubate 60 minutes at RT.
- Detection (10  $\mu$ L volume):
  - Add 10  $\mu$ L of AlphaLISA Detection Mix (Acceptor + Donor beads).
  - Incubate 30-60 minutes at RT in the dark.
- Read: Measure signal on an Alpha-compatible reader (e.g., EnVision).

## D. Data Analysis

- Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
- Fit data to a sigmoidal dose-response equation (4-parameter logistic) to calculate IC50.
- Expected IC50: ~12.7 nM for HMT inhibition [1].[1][3][4][6][8][9]

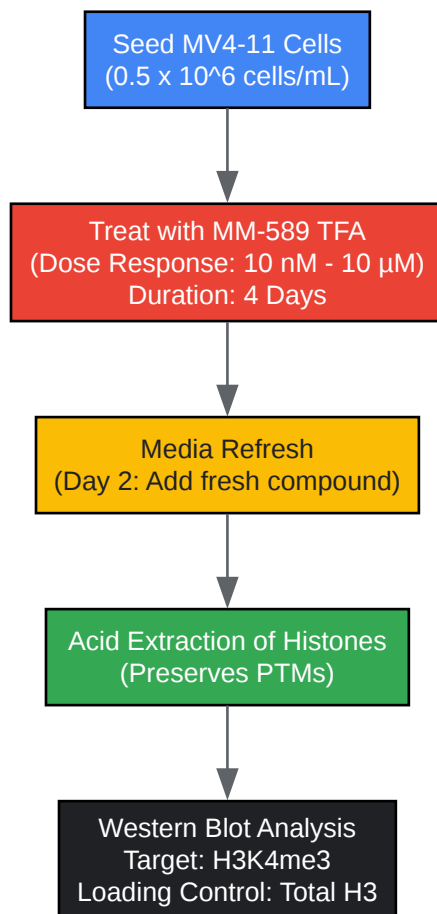
## Protocol 2: Cellular H3K4me3 Reduction (Western Blot)

This protocol validates that MM-589 TFA penetrates the cell membrane and functionally inhibits the target in a relevant biological context.[10]

### A. Cell Selection[4]

- Target Lines: MLL-rearranged leukemia lines (e.g., MV4-11, MOLM-13) are highly sensitive. [5]
- Control Lines: K562 or HL-60 (Non-MLL rearranged) are less sensitive to WDR5 inhibition.

## B. Experimental Workflow



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Figure 2: Cellular Assay Workflow. Extended incubation (4+ days) is often required to observe global reduction in histone methylation marks.

## C. Detailed Protocol

- Seeding: Seed MV4-11 cells at  $0.5 \times 10^6$  cells/mL in RPMI-1640 + 10% FBS.
- Treatment: Treat cells with MM-589 TFA (e.g., 0.1, 1.0, 10  $\mu$ M). Include a DMSO vehicle control.[11]
  - Critical: Epigenetic marks have a slow turnover. A 4-day incubation is recommended. Split cells and replenish media/compound on Day 2 to maintain viability and compound

potency.

- Histone Extraction (Acid Extraction):
  - Harvest cells and wash with PBS.
  - Lyse in Triton Extraction Buffer (TEB): PBS + 0.5% Triton X-100 + Protease Inhibitors.
  - Centrifuge (6,500 x g, 10 min) to pellet nuclei. Discard supernatant.
  - Resuspend nuclei in 0.2 N HCl (overnight at 4°C).
  - Centrifuge (6,500 x g, 10 min). Save Supernatant (contains histones).
  - Neutralize with NaOH or add loading buffer directly.
- Western Blotting:
  - Run SDS-PAGE (15% gel for histones).
  - Primary Antibodies: Anti-H3K4me3 (1:1000) and Anti-Total H3 (1:2000).
  - Result: Expect dose-dependent reduction of H3K4me3 band intensity relative to Total H3.

## Troubleshooting & Optimization

Issue	Possible Cause	Solution
Low Signal (AlphaLISA)	"Hook Effect" (Too much antigen)	Titrate the Biotin-H3 peptide and Enzyme. Ensure concentrations are below the binding capacity of the beads.
High Background	Non-specific binding	Increase Tween-20 to 0.05% or add BSA (0.1%) to the assay buffer.
No Cellular Effect	Insufficient Incubation Time	Histone methylation is stable. Increase treatment from 2 days to 4-7 days.
Precipitation	High TFA/Concentration	Ensure DMSO stock is fully dissolved. Do not exceed 1% DMSO in the final assay.

## References

- Karatas, H., et al. (2017).<sup>[9][10]</sup> Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction.<sup>[1][7][8][9][10][12][13]</sup> Journal of Medicinal Chemistry, 60(12), 4818–4839.<sup>[9][10]</sup>
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